5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, known for their structural resemblance to purines and diverse pharmacological applications. Key features include:
- Position 5: A 2-chlorophenyl group, contributing electron-withdrawing effects and enhanced lipophilicity.
- Position 7: A trifluoromethyl (CF₃) group, improving metabolic stability and membrane permeability.
This compound is hypothesized to exhibit enhanced binding affinity to kinase targets or purine-binding enzymes due to its unique substitution pattern .
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4S/c22-14-6-2-1-5-13(14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(7-10-30-20)28-8-3-4-9-28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJWCKPVNZVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=C(C=CS4)N5C=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a 2-chlorophenyl halide and a suitable catalyst.
Attachment of the 3-(1H-pyrrol-1-yl)-2-thienyl Group: This step may involve a similar coupling reaction or a direct substitution reaction.
Addition of the Trifluoromethyl Group: This is typically done using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These derivatives have shown promising results against various cancer cell lines:
- Mechanism of Action : The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Studies :
Antimicrobial Properties
Pyrazolo derivatives have also been evaluated for their antimicrobial activities:
- Activity Spectrum : These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Study Findings :
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various models:
- Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Insights :
Potential Therapeutic Applications
Given its diverse biological activities, 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine holds promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Development of targeted cancer therapies |
| Infectious Diseases | New antibiotics for resistant bacterial strains |
| Inflammation | Treatment for chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
a) 5-(3,5-Bis(trifluoromethyl)phenyl) Analogs
- Compound 75 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) : Position 5: Two CF₃ groups increase steric bulk and electron-withdrawing effects compared to the target’s 2-chlorophenyl. Biological Impact: Enhanced activity against kinase targets due to stronger hydrophobic interactions but reduced solubility.
b) 5-Phenyl Derivatives
Substituent Variations at Position 2
a) Thienyl-Pyrrole vs. Simple Thienyl
- Compound 75 and MK55 : Both feature thiophene at position 2 but lack the pyrrole ring.
b) Chlorophenyl vs. Fluorophenyl
- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Position 2: Methyl group instead of thienyl-pyrrole, simplifying synthesis but reducing steric bulk. Position 5: 4-fluorophenyl provides moderate electron-withdrawing effects. Activity: Reported as a kinase inhibitor with IC₅₀ values in the nanomolar range.
Substituent Variations at Position 7
a) Trifluoromethyl vs. Amine/Carbonyl
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, including antibacterial, anticancer, and antiviral properties.
- Molecular Formula : C21H12ClF3N4S
- Molecular Weight : 444.86 g/mol
- CAS Number : 439109-46-3
The compound features a pyrazolo[1,5-a]pyrimidine core structure substituted with a chlorophenyl group and a trifluoromethyl group, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its potential as an antibacterial, anticancer, and antiviral agent.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. For instance:
- A screening campaign identified similar compounds with synergistic effects when combined with known antibiotics like colistin, enhancing their efficacy against resistant bacterial strains .
- In vitro tests demonstrated that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(2-chlorophenyl)-... | Staphylococcus aureus | 50 | |
| 5-(2-chlorophenyl)-... | Escherichia coli | 25 |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated:
- Studies have shown that these compounds can inhibit cancer cell proliferation in various cancer models. For example, one study reported that a related compound induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
- Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as kinases and transcription factors.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 5-(2-chlorophenyl)-... | Breast Cancer | 10 | Induction of apoptosis | |
| 5-(2-chlorophenyl)-... | Lung Cancer | 15 | Inhibition of cell cycle progression |
Antiviral Activity
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral properties:
- Compounds have been tested against various viruses including HIV and influenza. For instance, one study found that certain derivatives significantly reduced viral replication in infected cells at low concentrations .
- The mechanism appears to involve interference with viral entry or replication processes.
Case Studies
Several case studies highlight the effectiveness of this compound in specific biological contexts:
-
Synergistic Antibacterial Effects :
A study demonstrated that combining pyrazolo[1,5-a]pyrimidine derivatives with colistin resulted in enhanced antibacterial activity against multidrug-resistant Klebsiella pneumoniae, suggesting potential applications in treating resistant infections . -
Anticancer Mechanisms :
Research on breast cancer models revealed that a derivative of this compound activated caspase pathways leading to apoptosis. This finding underscores the potential for developing targeted cancer therapies based on structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold .
Q & A
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under reflux conditions. For example, a common method uses pyridine as a solvent for condensation reactions, followed by reflux for 5–6 hours to achieve cyclization (e.g., synthesis of compound 11 in ). Optimization can include:
- Catalyst selection : PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) with triethylamine in 1,4-dioxane improves coupling efficiency in arylations ().
- Temperature control : Reflux at 110°C for 24 hours enhances cross-coupling reactions with boronic acids ().
- Yield improvement : Multi-step protocols with inert atmospheres (N₂/Ar) reduce side reactions, achieving yields up to 93% ().
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (). For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₅H₁₃Cl₂F₄N₃, M = 502.28 in ).
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides bond angles, torsional data, and packing interactions (). Parameters like R factor (<0.051) ensure accuracy ().
- Elemental analysis : Carbon/hydrogen/nitrogen content matching theoretical values confirms purity (e.g., ±0.3% deviation in ).
Q. How should solubility and stability be evaluated for in vitro assays?
- Solvent screening : Test organic solvents (DMSO, dioxane) and aqueous buffers (pH 4–9) for dissolution. For example, notes solubility in organic solvents for analogs.
- Stability assays : Use HPLC or LC-MS to monitor degradation under light, heat (25–37°C), and oxidizing conditions. Store at -20°C in amber vials for long-term stability ().
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries or tautomeric forms?
Single-crystal X-ray analysis provides definitive structural
- Bond angles and torsions : For example, C–C bond lengths (mean 0.004 Å) and dihedral angles (e.g., 119.6°–132.5° in ) confirm planarity of the pyrazolo[1,5-a]pyrimidine core.
- Packing interactions : Intermolecular forces (e.g., π-π stacking, halogen bonds) explain stability and polymorphism ().
- Tautomer validation : Compare experimental data (e.g., N–H proton positions in NMR) with computational models (DFT) to rule out tautomeric ambiguities ().
Q. What computational strategies predict biological activity or structure-activity relationships (SAR) for this compound?
- Docking studies : Use software like AutoDock to model interactions with targets (e.g., kinase domains). Fluorine atoms enhance binding via hydrophobic interactions ().
- QSAR models : Correlate substituent effects (e.g., Cl, CF₃) with activity. For example, highlights fluorine’s role in improving PI3Kδ inhibitor potency.
- Molecular dynamics : Simulate stability of ligand-protein complexes over 100 ns to assess binding kinetics ().
Q. How can conflicting data on reaction yields or biological activity be systematically addressed?
- Experimental replication : Reproduce synthesis (e.g., ’s 62–70% yields) with strict control of variables (catalyst purity, solvent grade).
- Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical factors (temperature, stoichiometry) affecting outcomes ().
- Meta-analysis : Compare data across studies (e.g., vs. 18) to identify trends (e.g., CF₃ groups lowering yields but increasing bioactivity).
Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine core?
- Directing groups : Use -NH₂ or -OMe substituents to guide electrophilic substitution ().
- Cross-coupling conditions : Suzuki-Miyaura reactions with Pd catalysts selectively functionalize positions 2 and 5 ().
- Protecting groups : Temporarily block reactive sites (e.g., N1 with Boc groups) to ensure mono-substitution ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
